PRMT6 Inhibitory Potency: 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one vs. Established PRMT6 Inhibitors
5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one inhibits human full-length PRMT6 (residues 1–375) expressed in a baculovirus system with an IC₅₀ of 53 nM [1]. This places its potency between two well-characterized PRMT6 inhibitors: SGC6870 (IC₅₀ = 77 ± 6 nM) and the more potent EPZ020411 (IC₅₀ = 10 nM) . Unlike EPZ020411, which belongs to a distinct chemotype and achieves ~10-fold selectivity over PRMT1 and PRMT8, this DHPM-based inhibitor offers a structurally divergent scaffold for PRMT6 chemical probe development, potentially mitigating chemotype-specific off-target liabilities [2].
| Evidence Dimension | PRMT6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 53 nM |
| Comparator Or Baseline | SGC6870: 77 ± 6 nM; EPZ020411: 10 nM |
| Quantified Difference | 1.45-fold more potent than SGC6870; 5.3-fold less potent than EPZ020411 |
| Conditions | Inhibition of human full-length PRMT6 (1–375) expressed in baculovirus system; methylation activity assay |
Why This Matters
The intermediate potency combined with the DHPM scaffold provides a structurally distinct starting point for PRMT6 inhibitor optimization, reducing reliance on a single chemotype for chemical probe and lead development.
- [1] BindingDB. BDBM50194759 (CHEMBL3983725). IC₅₀ = 53 nM for human PRMT6. J. Med. Chem. 2016, 59, 9124–9139. View Source
- [2] Chemical Probes Portal. EPZ020411 – PRMT6 probe. IC₅₀ = 10 nM; ~10-fold selective over PRMT1/8. https://www.chemicalprobes.org/epz020411 (accessed 2026-05-01). View Source
